molecular formula C11H22O2 B1585279 Isobutyl heptanoate CAS No. 7779-80-8

Isobutyl heptanoate

Cat. No. B1585279
CAS RN: 7779-80-8
M. Wt: 186.29 g/mol
InChI Key: HXJOYVPESRRCDB-UHFFFAOYSA-N
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Description

Isobutyl heptanoate, also known as Heptanoic acid isobutyl ester, is a chemical compound with the molecular formula C11H22O2 . It has a molecular weight of 186.29 . It is used as a reference standard in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of Isobutyl heptanoate consists of 11 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The structure is based on a heptanoate (7 carbon carboxylic acid) backbone with an isobutyl (a branched four-carbon group) attached to the carbonyl carbon of the carboxylic acid group .


Physical And Chemical Properties Analysis

Isobutyl heptanoate has a molecular weight of 186.29 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Flavor Industry

Isobutyl heptanoate has applications in the flavor industry, particularly as a fixative and modifier. The synthesis of butyl isobutyrate, a related ester, by esterification of isobutyric acid with n-butanol using lipases, has been studied for its potential use in flavors (Yadav & Lathi, 2003).

2. Biomedical Research

In the field of biomedical research, isobutyl heptanoate derivatives have been utilized. For instance, perfluoroalkyl acids, extracted from human urine using isobutyl chloroformate, have been monitored to assess exposure and potential health effects (Jurado‐Sánchez, Ballesteros & Gallego, 2014).

3. Analytical Chemistry

In analytical chemistry, isobutyl heptanoate derivatives have been used for gas chromatographic analysis of amino acids. The N-heptafluorobutyryl isobutyl derivatives of proteic amino acids are well resolved by gas chromatography, making them suitable for rapid assays (Mackenzie, 1987).

4. Biochemical Building Block

Heptanoate, which is structurally similar to isobutyl heptanoate, is a commercially produced biochemical building block with versatile applications. Research has focused on high-rate heptanoate production using mixed culture chain elongation processes, presenting an alternative to traditional production methods (Grootscholten et al., 2013).

5. Medical Applications

The triglyceride of heptanoate, triheptanoin, has been used in medical applications for treating rare metabolic disorders and epilepsy. It is metabolized to provide propionyl-CoA and anaplerosis, refilling the tricarboxylic acid cycle (Borges & Sonnewald, 2012).

6. Synthetic Chemistry

In synthetic chemistry, methodologies involving isobutyl derivatives have been developed. For instance, the microwave-assisted conversion of dihydrotagetone into whisky lactone analogs has been studied, showcasing the application of isobutyl heptanoate-related compounds in synthetic transformations (Sinha et al., 2007).

Safety And Hazards

Isobutyl heptanoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also classified as a flammable liquid . Proper protective equipment should be used when handling this compound .

properties

IUPAC Name

2-methylpropyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-11(12)13-9-10(2)3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJOYVPESRRCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064806
Record name Heptanoic acid, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a green odour
Record name Isobutyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/638/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

95.00 to 97.00 °C. @ 12.00 mm Hg
Record name Isobutyl enanthate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in most organic solvents
Record name Isobutyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/638/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8593 (20°)
Record name Isobutyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/638/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isobutyl heptanoate

CAS RN

7779-80-8
Record name Isobutyl heptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7779-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isobutyl heptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, 2-methylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptanoic acid, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.036
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOBUTYL HEPTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJS6KH0B8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isobutyl enanthate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
ND Milk, I Heptanoate, P Juice, S Alcohol, LL Test… - Citeseer
… • Isobutyl Heptanoate … Isobutyl Heptanoate/Specific tests …
Number of citations: 3 citeseerx.ist.psu.edu
P Schreier, F Drawert, F Winkler - Journal of Agricultural and Food …, 1979 - ACS Publications
The neutral volatile constituents in different grape brandies (French and German grape brandies, French cognacs) have been investigated by gas chromatography and coupled gas …
Number of citations: 97 pubs.acs.org
RW Bullard, SA Shumake, DL Campbell… - Journal of Agricultural …, 1978 - ACS Publications
A synthetic formulation was developed as a replacement for a fermented egg product that attracts coyotes (Canis latrans) and repels deer (Odocoileus hemionus columbianus). The …
Number of citations: 49 pubs.acs.org
RW Bullard, TJ Leiker, JE Peterson… - Journal of Agricultural …, 1978 - ACS Publications
Since field tests have indicated that the volatile components of a fermented egg product (FEP) are attractive to coyotes and repellent to deer, it seems possible that a dual-purpose …
Number of citations: 68 pubs.acs.org
S Mihara, H Tateba, O Nishimura… - Journal of Agricultural …, 1987 - ACS Publications
Chinese quince (Pseudocydonia sinensis Schneid; Chaenomeles sinensis Koehne; Cydonia sinensis Thouin, karin in Japanese) oils from the peel and the flesh were analyzed by gas …
Number of citations: 32 pubs.acs.org
RDMC Amboni, B da Silva Junkes, VEF Heinzen… - Journal of Molecular …, 2002 - Elsevier
A semi-empirical topological method was developed for the prediction of the chromatographic retention of linear and branched esters. The topological values are obtained by a …
Number of citations: 31 www.sciencedirect.com
ÉS Souza, CA Kuhnen, B da Silva Junkes… - Journal of Molecular …, 2009 - Elsevier
The semi-empirical electrotopological index, I SET, used for QSRR models, was developed and optimized to describe the chromatographic retention of saturated esters on the five …
Number of citations: 10 www.sciencedirect.com
JS Dickschat, E Celik, NL Brock - Beilstein Journal of Organic …, 2018 - beilstein-journals.org
The volatiles emitted by agar plate cultures of three genome sequenced fungal strains from the genus Aspergillus were analysed by GC–MS. All three strains produced terpenes for …
Number of citations: 9 www.beilstein-journals.org
ADI ADI - hruschka.com
… Propyl heptanoate Butyl heptanoate n-Amyl heptanoate Octyl heptanoate Isobutyl heptanoate …
Number of citations: 0 www.hruschka.com
J Lu, C Li, S Chen, Y Xu - papers.ssrn.com
… phenylethyl 3-methylbutanoate, propyl 2-methylbutanoate, and isobutyl heptanoate 311 … propyl 2-furoate, and isobutyl heptanoate were positively correlated with the 319 …
Number of citations: 0 papers.ssrn.com

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